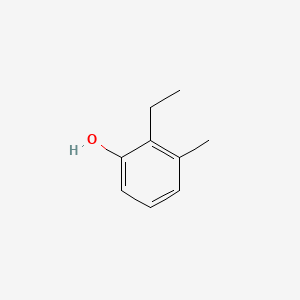
2-Ethyl-m-cresol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-m-cresol, also known as 2-ethyl-3-methylphenol, is an organic compound belonging to the cresol family. Cresols are methylphenols, which are derivatives of phenol with a methyl group attached to the benzene ring. This compound is a colorless to yellowish liquid with a characteristic phenolic odor. It is used as an intermediate in the production of various chemicals and has applications in different industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethyl-m-cresol can be synthesized through several methods. One common method involves the alkylation of m-cresol with ethylene. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or aluminum chloride, under controlled temperature and pressure conditions. The reaction can be represented as follows:
m-Cresol+Ethylene→this compound
Industrial Production Methods: Industrial production of this compound often involves the use of coal tar as a raw material. Coal tar is a by-product of the coking process in the steel industry and contains various phenolic compounds, including cresols. The cresols are separated and purified through distillation and other chemical processes to obtain this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-m-cresol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form corresponding quinones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction of this compound can lead to the formation of corresponding alcohols. Hydrogenation in the presence of a metal catalyst, such as palladium or platinum, is a typical reduction method.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring of this compound. Halogenation, nitration, and sulfonation are common substitution reactions. For example, nitration with nitric acid can produce nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and oxygen.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-m-cresol has diverse applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: this compound exhibits antimicrobial properties and is used in the formulation of disinfectants and antiseptics.
Medicine: It is used as a preservative in some pharmaceutical formulations due to its antimicrobial activity.
Industry: this compound is used in the production of resins, plastics, and rubber additives. It is also used as a solvent for certain polymers.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-m-cresol is primarily related to its phenolic structure. Phenolic compounds can disrupt bacterial cell membranes, leading to cell lysis and death. The hydroxyl group on the benzene ring interacts with the lipid bilayer of bacterial membranes, causing increased permeability and leakage of cellular contents. This antimicrobial activity makes this compound effective as a disinfectant and preservative.
Comparación Con Compuestos Similares
o-Cresol (2-methylphenol): Used in the production of herbicides, disinfectants, and fragrances.
p-Cresol (4-methylphenol): Used in the manufacture of antioxidants, fragrances, and pharmaceuticals.
m-Cresol (3-methylphenol): Used as an intermediate in the production of pesticides, synthetic vitamin E, and antiseptics.
Uniqueness of 2-Ethyl-m-cresol: The presence of the ethyl group in this compound enhances its solubility in organic solvents and alters its reactivity compared to other cresol isomers. This makes it a valuable intermediate in the synthesis of specialized chemicals and materials.
Propiedades
Número CAS |
6161-62-2 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
2-ethyl-3-methylphenol |
InChI |
InChI=1S/C9H12O/c1-3-8-7(2)5-4-6-9(8)10/h4-6,10H,3H2,1-2H3 |
Clave InChI |
OCKYMBMCPOAFLL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















